REACTION_CXSMILES
|
O[CH:2]([C:16]1[CH:20]=[CH:19][S:18][CH:17]=1)[CH:3]1[CH2:8][CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4]1.FC(F)(F)C(O)=O.C([SiH](CC)CC)C>>[S:18]1[CH:19]=[CH:20][C:16]([CH2:2][CH:3]2[CH2:8][CH2:7][CH2:6][NH:5][CH2:4]2)=[CH:17]1
|
Name
|
tert-butyl 3-(hydroxythiophen-3-ylmethyl)piperidine-1-carboxylate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OC(C1CN(CCC1)C(=O)OC(C)(C)C)C1=CSC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the cold bath was removed
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)CC1CNCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.41 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |